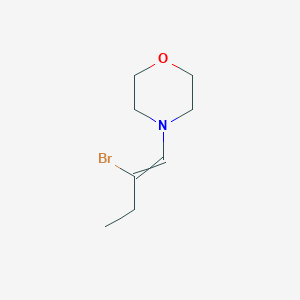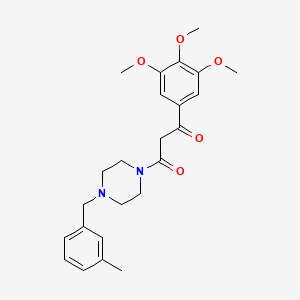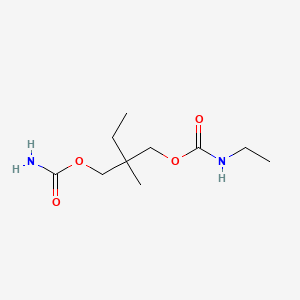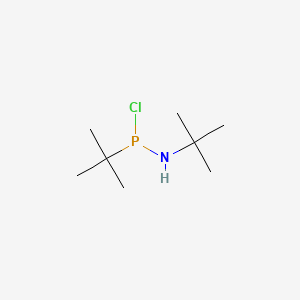
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- is an organophosphorus compound with the molecular formula C₈H₁₉ClNP and a molecular weight of 195.67 g/mol . This compound is known for its unique structure, which includes a phosphonamidous chloride group bonded to two tert-butyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- typically involves the reaction of phosphorus trichloride with tert-butylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphonamidates or phosphonamidites.
Oxidation and Reduction: The compound can be oxidized to form phosphonamidates or reduced to form phosphines.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonamidate and phosphonamidite compounds.
Biology: It can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anticancer or antiviral agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonamidous chloride group can undergo nucleophilic substitution, where the chlorine atom is replaced by another nucleophile. This reactivity is crucial for its role in various synthetic applications .
Comparison with Similar Compounds
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
Phosphonamidous chloride, P-methyl-N,N-bis(1-methylethyl)-: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)-: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- lies in its specific substituents, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
24411-61-8 |
|---|---|
Molecular Formula |
C8H19ClNP |
Molecular Weight |
195.67 g/mol |
IUPAC Name |
N-[tert-butyl(chloro)phosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H19ClNP/c1-7(2,3)10-11(9)8(4,5)6/h10H,1-6H3 |
InChI Key |
XREAKPJUBNLZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NP(C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
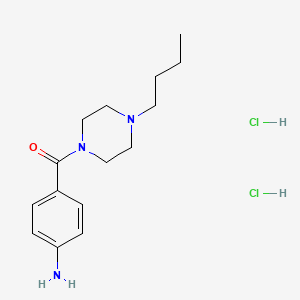
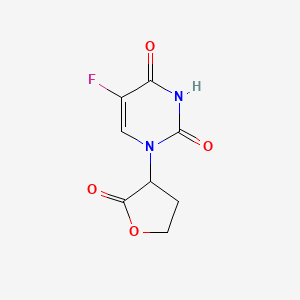
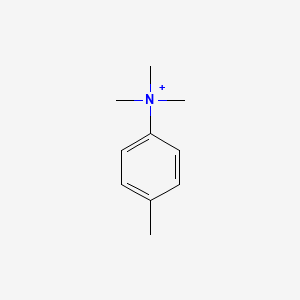
![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
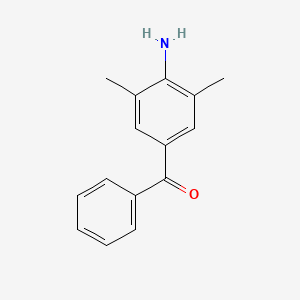
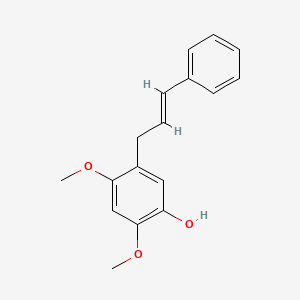
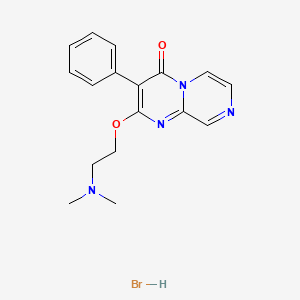
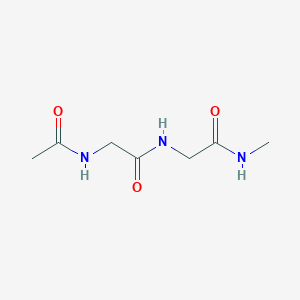
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
